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Compound of Interest

Compound Name: 5-Fluoro-1-indanone

Cat. No.: B1345631 Get Quote

Introduction: 5-Fluoro-1-indanone is a fluorinated building block of significant interest in

medicinal chemistry and drug discovery. Its utility as a key intermediate in the synthesis of a

variety of biologically active molecules has been well-established. The presence of the fluorine

atom can enhance metabolic stability, binding affinity, and bioavailability of the final

compounds. This technical guide provides an in-depth overview of the chemical properties,

synthesis, and potential applications of 5-Fluoro-1-indanone for researchers, scientists, and

drug development professionals.

Chemical and Physical Properties
5-Fluoro-1-indanone is a white to yellow crystalline powder at room temperature. Its core

structure consists of an indanone skeleton with a fluorine atom substituted at the 5-position of

the aromatic ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1345631?utm_src=pdf-interest
https://www.benchchem.com/product/b1345631?utm_src=pdf-body
https://www.benchchem.com/product/b1345631?utm_src=pdf-body
https://www.benchchem.com/product/b1345631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value References

Molecular Formula C₉H₇FO [1][2][3]

Molecular Weight 150.15 g/mol [1][2][3]

CAS Number 700-84-5 [1][2][3]

Appearance
White to yellow crystalline

powder
[2]

Melting Point 38-40 °C [3]

Boiling Point 113-114 °C

Density 1.216 g/mL at 25 °C

Solubility Insoluble in water. [4]

Purity ≥ 98% (HPLC) [2]

Spectroscopic Data
The structural identity of 5-Fluoro-1-indanone can be confirmed through various spectroscopic

techniques. Below is a summary of expected spectral characteristics.
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Technique Data

¹H NMR

The proton NMR spectrum will show

characteristic signals for the aromatic and

aliphatic protons. The aromatic protons will

exhibit complex splitting patterns due to fluorine-

proton coupling. The two methylene groups of

the five-membered ring will appear as triplets in

the aliphatic region.

¹³C NMR

The carbon NMR spectrum will display nine

distinct signals. The carbonyl carbon will be

observed in the downfield region. The fluorine

substitution will cause splitting of the signals for

the aromatic carbons directly bonded to and

adjacent to the fluorine atom.

FT-IR (cm⁻¹)

The infrared spectrum will show a strong

absorption band for the carbonyl (C=O)

stretching vibration, typically around 1700 cm⁻¹.

Bands corresponding to C-F stretching,

aromatic C=C stretching, and aliphatic C-H

stretching will also be present.

Mass Spectrometry (m/z)

The mass spectrum will show a molecular ion

peak corresponding to the molecular weight of

the compound (150.15).

Experimental Protocols
Synthesis of 5-Fluoro-1-indanone
A common method for the synthesis of 5-Fluoro-1-indanone is through the intramolecular

Friedel-Crafts acylation of 3-(3-Fluorophenyl)propanoic acid.

Materials:

3-(3-Fluorophenyl)propanoic acid
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Chlorosulfonic acid

Silica gel

Ethyl acetate

Hexane

Procedure:

3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is carefully added to chlorosulfonic acid

(20 mL) with stirring.

The reaction mixture is stirred until the cyclization is complete, which can be monitored by

thin-layer chromatography.

Upon completion, the reaction mixture is quenched by pouring it onto ice.

The crude product is extracted with a suitable organic solvent.

The organic layer is washed, dried, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel using a mixture of 10%

ethyl acetate in hexane as the eluent to afford pure 5-Fluoro-1-indanone.

Expected Yield: Approximately 70.5%.

Synthesis workflow for 5-Fluoro-1-indanone.

Applications in Drug Discovery
5-Fluoro-1-indanone serves as a versatile starting material for the synthesis of various

compounds with potential therapeutic applications. The indanone scaffold is a privileged

structure in medicinal chemistry, and its derivatives have shown a wide range of biological

activities.

Anticancer Agents
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Derivatives of 1-indanone, such as 2-benzylidene-1-indanones, have demonstrated potent

cytotoxic activity against several human cancer cell lines, including breast, colon, leukemia,

and lung cancer.[5] These compounds often exert their anticancer effects through the inhibition

of tubulin polymerization, a critical process for cell division.[5] The introduction of a fluorine

atom, as in 5-fluoro-1-indanone, can further enhance the anticancer properties of these

derivatives.

Neuroprotective Agents
Indanone derivatives are also being explored for the treatment of neurodegenerative diseases

like Alzheimer's and Parkinson's disease.[6] These compounds can exhibit neuroprotective

effects through various mechanisms, including the inhibition of enzymes such as

acetylcholinesterase and monoamine oxidase, and by mitigating neuroinflammation.

Potential therapeutic pathways for 5-Fluoro-1-indanone derivatives.

Safety and Handling
5-Fluoro-1-indanone is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes

skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal

protective equipment, including gloves, safety glasses, and a lab coat, should be worn when

handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Storage: Store in a cool, dry place.[2]

Disclaimer: This document is intended for informational purposes only and is not a substitute

for professional scientific guidance. Always consult the relevant safety data sheets (SDS)

before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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